Oxotomaymycin

Descripción

Microbial Sources and Fermentation Strategies for Oxotomaymycin Isolation

The primary and most well-documented source of this compound is the bacterium Streptomyces achromogenes var. tomaymycetics. jst.go.jpgoogle.com This terrestrial actinomycete is also the producer of the related and more biologically active compound, tomaymycin (B1231328). google.com Fermentation of this bacterial strain yields a broth from which both tomaymycin and this compound can be isolated. google.com The isolation process for this compound is noted to be more straightforward than that for the chemically unstable tomaymycin, due to this compound's greater stability. google.com

In addition to terrestrial sources, this compound has also been identified in marine environments. Researchers have isolated this compound from the culture broth of the marine actinomycete Streptomyces sp. BOSC-022A. acdlabs.com This particular strain was collected from a tunicate off the coast of Scotland. acdlabs.com The discovery of this compound in a marine-derived Streptomyces species highlights the broad distribution of PBD-producing actinomycetes in diverse ecological niches. acdlabs.comantibiotics-chemotherapy.ru

Biosynthetic Precursors and Pathways Leading to this compound Formation

The biosynthesis of this compound is a complex process involving several key precursors and enzymatic transformations.

A crucial building block for the this compound structure is the amino acid L-tyrosine. nih.govrsc.org Specifically, L-tyrosine serves as the precursor for the pyrrole (B145914) moiety, a key component of the PBD core structure. nih.govrsc.org The biosynthetic pathway involves the conversion of L-tyrosine to L-DOPA, which then undergoes further enzymatic modifications. frontiersin.org

The anthranilate portion of the this compound molecule originates from the shikimate pathway. nih.govnih.gov This pathway is a central metabolic route in bacteria and plants for the biosynthesis of aromatic amino acids. nih.gov Chorismate, an intermediate of the shikimate pathway, is converted to anthranilic acid by the enzyme anthranilate synthase. nih.govresearchgate.net This anthranilic acid then serves as a key precursor for the benzodiazepine (B76468) part of the PBD structure. nih.gov

The formation of this compound from its precursors involves a series of enzymatic reactions. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. The biosynthesis of the related compound, 11-demethyltomaymycin (B1235018), which is a direct precursor to this compound, involves the precursors L-tyrosine, DL-tryptophan, and L-methionine. nih.gov The anthranilate part is derived from tryptophan. nih.gov It has been demonstrated that 11-demethyltomaymycin is enzymatically converted to this compound by an intracellular constitutive enzyme found in S. achromogenes. nih.gov However, the reverse conversion of this compound back to 11-demethyltomaymycin has not been observed in these same preparations. nih.gov

Interactive Data Tables

Table 1: Microbial Sources of this compound

| Microbial Source | Environment | Reference |

| Streptomyces achromogenes var. Tomaymycetics | Terrestrial | jst.go.jp, google.com |

| Streptomyces sp. BOSC-022A | Marine (from a tunicate) | acdlabs.com |

Table 2: Key Biosynthetic Precursors of this compound

| Precursor | Moiety Formed | Biosynthetic Pathway | Reference |

| L-Tyrosine | Pyrrole | Amino Acid Metabolism | nih.gov, rsc.org |

| Anthranilic Acid | Benzodiazepine | Shikimate Pathway | nih.gov |

Biosynthetic Precursors and Pathways Leading to this compound Formation

Enzymatic Transformations and Proposed Biosynthetic Steps in this compound Generation

Characterization of Gene Clusters Associated with this compound Production

The production of this compound is directly linked to the biosynthetic gene cluster responsible for tomaymycin synthesis in Streptomyces achromogenes. The identified tom gene cluster contains the necessary genetic information for the assembly of the tomaymycin scaffold, which is then converted to this compound. nih.gov While the enzyme that catalyzes the final conversion of tomaymycin to this compound has not been identified within the core tom cluster, the cluster itself is essential for producing the precursor. nih.gov

The tom gene cluster is notable for encoding a distinct biosynthetic pathway for the anthranilate moiety of the pyrrolobenzodiazepine (PBD) core, differentiating it from other PBDs like anthramycin (B1237830) and sibiromycin (B87660). nih.gov Key genes within this cluster orchestrate the synthesis of the two main building blocks: the 4-hydroxy-5-methoxyanthranilic acid moiety and the hydropyrrole moiety. nih.govnih.gov

| Gene | Proposed Function in Tomaymycin Biosynthesis | Homolog in Other Pathways |

|---|---|---|

| TomC | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DHAP) synthase; initiates the shikimate pathway for the anthranilate unit. | - |

| TomD, TomP | Anthranilate synthetase components; convert chorismate to anthranilic acid. | - |

| TomO | Hydroxylase; catalyzes the 5-hydroxylation of anthranilic acid. | SibG (Sibiromycin cluster) |

| TomE, TomF | Reductase and oxygenase components of a phenol-2-monooxygenase; proposed to catalyze C-4 hydroxylation of 5-hydroxyanthranilic acid. | - |

| TomG | Methyltransferase; responsible for the O-methylation of the hydroxyl group on the anthranilate moiety. | - |

| TomM | Putative resistance protein. | Homologs in sibiromycin and anthramycin clusters |

Investigation of Specific Enzymes (e.g., TomO, TomE, TomF, TomG) and Their Catalytic Roles

The biosynthesis of the unique anthranilate portion of tomaymycin involves several key enzymes encoded within the tom cluster. These enzymes modify an anthranilic acid intermediate derived from the shikimate pathway. nih.gov

TomO : This enzyme is a crucial hydroxylase. Gene knockout studies have confirmed its role in the 5-hydroxylation of anthranilic acid. A mutant strain lacking tomO was unable to produce tomaymycin but instead produced a dideoxy analog. This production was rescued by feeding the culture with 5-hydroxyanthranilic acid, confirming TomO's function. nih.gov

TomE and TomF : These two enzymes are homologous to the reductase and oxygenase components of phenol-2-monooxygenase, respectively. Based on this homology, it is proposed that TomE and TomF work together to catalyze the subsequent hydroxylation at the C-4 position of the 5-hydroxyanthranilic acid intermediate. nih.gov

TomG : As the sole methyltransferase-like protein encoded in the cluster, TomG is responsible for the O-methylation of a hydroxyl group on the anthranilate ring to form the final methoxy (B1213986) group seen in tomaymycin. nih.gov The precise timing of this methylation step, whether it occurs before or after the formation of the PBD ring system, has not been definitively established. nih.gov

| Enzyme | Enzyme Class | Substrate (Proposed) | Product (Proposed) | Catalytic Role |

|---|---|---|---|---|

| TomO | Hydroxylase | Anthranilic acid | 5-hydroxyanthranilic acid | Catalyzes hydroxylation at the C-5 position of the anthranilate ring. nih.gov |

| TomE / TomF | Phenol-2-monooxygenase (Reductase/Oxygenase) | 5-hydroxyanthranilic acid | 4,5-dihydroxyanthranilic acid | Catalyzes hydroxylation at the C-4 position of the anthranilate ring. nih.gov |

| TomG | Methyltransferase | 4,5-dihydroxyanthranilic acid | 4-hydroxy-5-methoxyanthranilic acid | Performs O-methylation of the C-5 hydroxyl group. nih.gov |

Comparative Analysis of this compound Biosynthesis with Related PBDs (e.g., Tomaymycin, Anthramycin, Sibiromycin)

The biosynthesis of PBDs shows both conserved and divergent pathways, particularly in the formation of their constituent parts. The pathway leading to tomaymycin, and subsequently this compound, has key differences when compared to anthramycin and sibiromycin. nih.govnih.gov

A primary distinction lies in the origin of the anthranilate moiety. nih.gov

Tomaymycin/Oxotomaymycin : The anthranilate portion is derived from chorismate, a product of the shikimate pathway. The tom gene cluster contains genes for anthranilate synthetase (TomD, TomP) that produce anthranilic acid from chorismate. nih.gov

Anthramycin/Sibiromycin : These PBDs derive their anthranilate unit from the degradation of L-tryptophan. nih.govnih.gov This fundamental difference in precursor sourcing is a major branching point in PBD biosynthesis. nih.gov

In contrast, the biosynthesis of the hydropyrrole moiety (referred to as the alkylproline-derivative or APD moiety) is largely conserved across tomaymycin, anthramycin, sibiromycin, and even the antibiotic lincomycin. nih.govrsc.org This common pathway starts with L-tyrosine and proceeds through several steps, including an extradiol cleavage of L-DOPA, to form a key branch-point intermediate, believed to be 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid. nih.gov From this intermediate, the pathways diverge to create the specific side chains found on each PBD. nih.gov

The final conversion of tomaymycin to this compound is a feature specific to this lineage and is catalyzed by a constitutive enzyme that appears to be independent of the primary biosynthetic regulation. nih.govnih.gov This enzymatic oxidation is proposed as a self-resistance mechanism for the producing organism. nih.gov

| Feature | Tomaymycin / this compound | Anthramycin | Sibiromycin |

|---|---|---|---|

| Anthranilate Moiety Precursor | Chorismate (Shikimate Pathway) nih.gov | L-Tryptophan nih.gov | L-Tryptophan nih.gov |

| Hydropyrrole Moiety Precursor | L-Tyrosine nih.govrsc.org | L-Tyrosine nih.govrsc.org | L-Tyrosine nih.govrsc.org |

| Key Branch Point Intermediate (Hydropyrrole) | 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid (proposed) nih.gov | 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid (proposed) nih.gov | 4-vinyl-2,3-dihydropyrrole-2-carboxylic acid (proposed) nih.gov |

| Final Modification | Enzymatic oxidation of tomaymycin to this compound nih.gov | - | - |

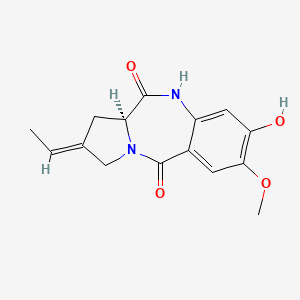

Structure

3D Structure

Propiedades

IUPAC Name |

(6aS,8E)-8-ethylidene-3-hydroxy-2-methoxy-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,18H,4,7H2,1-2H3,(H,16,19)/b8-3+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNEWSLYWWIA-AEBAWRHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35050-54-5 | |

| Record name | Oxotomaymycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Context of Oxotomaymycin Discovery and Initial Characterization

Discovery and Initial Characterization

Oxotomaymycin was discovered alongside its structurally related and biologically active counterpart, tomaymycin (B1231328). jst.go.jp Both compounds were isolated from the fermentation broths of Streptomyces achromogenes var. tomaymyceticus. jst.go.jpresearchgate.net Initial studies in 1971 by Kariyone and colleagues established the structure of both tomaymycin and this compound. jst.go.jp While tomaymycin exhibited antitumor and antibiotic activities, this compound was found to be biologically inactive. jst.go.jpnih.gov The structural determination was achieved through degradation reactions and spectral analysis, with the crystal structure of tomaymycin later confirming the S-stereochemistry at the C11a position, a key feature for the right-handed twist of the PBD scaffold. nih.govresearchgate.net

Structural Elucidation and Characterization of Oxotomaymycin

Methodologies for Definitive Structure Determination of Oxotomaymycin

The definitive structure of this compound was established through a multi-faceted approach that integrated modern spectroscopic methods with classical chemical correlation techniques. This strategy allowed for the comprehensive characterization of its molecular framework, connectivity, and stereochemistry.

Spectroscopic analysis was fundamental to the initial structural hypothesis of this compound. nih.govacdlabs.com Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided critical data regarding the compound's atomic composition, connectivity, and functional groups. nih.gov

NMR spectroscopy was a cornerstone in the elucidation of the this compound structure. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offered initial insights into the number and types of protons and carbons present in the molecule. nih.gov

More advanced two-dimensional (2D) NMR experiments were crucial for assembling the molecular scaffold. nih.gov For the first time, comprehensive 2D NMR data analysis led to the correct assignment of the ¹³C NMR signals for this compound. nih.gov Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton couplings, revealing adjacent protons within the spin systems of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range (2-3 bond) correlations between protons and carbons, which was instrumental in connecting the different structural fragments of the PBD core. acdlabs.comnih.gov

| Technique | Information Obtained | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Provides chemical shift, integration, and coupling constants for protons. | Identified the number and electronic environment of hydrogen atoms. |

| ¹³C NMR | Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Confirmed the carbon backbone of the molecule. nih.gov |

| COSY | Reveals ¹H-¹H coupling correlations. | Established connectivity between adjacent protons in the pyrrolidine (B122466) and benzene (B151609) rings. acdlabs.com |

| HSQC | Correlates protons to their directly attached carbons. | Assigned specific protons to their corresponding carbons in the scaffold. nih.gov |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Key for connecting different fragments, such as the aromatic ring to the diazepine (B8756704) ring. acdlabs.comnih.gov |

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided a highly accurate mass measurement, which allowed for the confirmation of its molecular formula. acdlabs.comresearchgate.net This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the proposed formula. scispace.com The analysis of the isotopic peak distribution further supported the assigned molecular formula.

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through controlled fragmentation of the parent ion. researchgate.net While detailed fragmentation data for this compound is not extensively published, this technique generally helps to corroborate the proposed structure by analyzing the resulting fragment ions, which correspond to logical cleavages of the molecular scaffold. researchgate.netasianpubs.org

Chemical degradation is a classical method in natural product chemistry used to break down a complex molecule into smaller, more easily identifiable fragments to deduce the structure of the original compound. dergipark.org.tracdlabs.com In the case of the PBD family, the structure of the related antibiotic, tomaymycin (B1231328), was determined in part through degradation reactions. jst.go.jpresearchgate.net For this compound, however, its structural validation relied more heavily on its direct chemical relationship with tomaymycin rather than on independent degradation studies. jst.go.jp The primary method of validation was its chemical correlation to a known derivative of tomaymycin, which served as a powerful confirmation of its core structure. jst.go.jpresearchgate.net

Advanced Spectroscopic Techniques in Elucidating the this compound Scaffold

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Chemical Correlation of this compound with Tomaymycin

A definitive piece of evidence in the structural elucidation of this compound was its chemical correlation to tomaymycin. jst.go.jpresearchgate.net Researchers established that this compound could be chemically converted to a derivative of tomaymycin. jst.go.jp This correlation irrefutably proved that this compound possesses the same fundamental pyrrolo jst.go.jpresearchgate.netbenzodiazepine (B76468) skeleton and relative stereochemistry as tomaymycin. This interconversion serves as a robust chemical link between the two molecules, leveraging the known structure of tomaymycin to confirm the identity of this compound. jst.go.jpresearchgate.net This approach is particularly powerful as it confirms not only the connectivity but also the stereochemical configuration at shared chiral centers.

Stereochemical Assignments and Conformational Analysis of this compound

Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule, while conformational analysis examines the different spatial arrangements that arise from bond rotations. scitechseries.combritannica.comquimicaorganica.org The stereochemical configuration of this compound was established based on the spectroscopic data and, crucially, its chemical correlation with tomaymycin. jst.go.jpasianpubs.org

The absolute stereochemistry of the chiral centers in this compound was confirmed through the successful total synthesis of its natural enantiomer, (+)-oxotomaymycin. researchgate.net The synthesis of a natural product with the correct stereochemistry provides the ultimate validation of its proposed structure. Conformational analysis, often aided by computational modeling and specific NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy, helps to define the molecule's preferred three-dimensional shape. britannica.comunibo.it For PBDs, the conformation is critical as it dictates how the molecule fits into the minor groove of DNA, a key aspect of the biological activity of related compounds.

Chemical Synthesis and Derivatization Strategies of Oxotomaymycin

Total Synthesis Approaches to (+)-Oxo-tomaymycin

The total synthesis of (+)-Oxo-tomaymycin has been accomplished through various efficient routes. One notable approach involves a concise and effective pathway where the crucial formation of the seven-membered diazepine (B8756704) ring is achieved through an amide bond formation. researchgate.net This key step is facilitated by the reduction of an aromatic nitro group (Ar-NO2) using titanium trichloride (B1173362) (TiCl3) under acidic conditions, which then undergoes a spontaneous cyclization. researchgate.net Another successful strategy employs a bioinspired palladium(II)-catalyzed intramolecular cyclization of amino acid derivatives that contain a vinyl iodide component. researchgate.netnih.gov This C-H activation method provides rapid access to functionalized proline derivatives with an exocyclic double bond, which serve as key building blocks for the synthesis of oxotomaymycin and other related natural products. researchgate.netnih.gov

Key Synthetic Intermediates and Their Utility

The successful synthesis of this compound relies on the strategic preparation of key intermediates. Functionalized proline derivatives featuring an exocyclic olefin are pivotal in several synthetic routes. researchgate.netresearchgate.net These intermediates are synthesized via methods such as a bioinspired palladium-catalyzed intramolecular cyclization. researchgate.netnih.gov Their utility lies in providing a pre-functionalized core structure that facilitates the subsequent construction of the complex PBD framework. researchgate.netresearchgate.net

Strategies for Construction of the PyrroloCurrent time information in Bangalore, IN.researchgate.netbenzodiazepine Core

The construction of the central pyrrolo Current time information in Bangalore, IN.researchgate.netbenzodiazepine (B76468) (PBD) core is the cornerstone of this compound synthesis. A prominent strategy involves the formation of the seven-membered diazepine ring through an amide bond formation. This is achieved by the reduction of an aromatic nitro group, which then spontaneously cyclizes to form the desired ring system. researchgate.netresearchgate.net

An alternative and powerful approach is the use of palladium-catalyzed intramolecular cyclization. researchgate.netnih.gov This method utilizes C-H activation to forge the cyclic structure from amino acid derivatives containing a vinyl iodide moiety, leading to the formation of functionalized proline derivatives that are precursors to the PBD core. researchgate.netnih.gov Additionally, late-stage stereoselective olefination using modified Julia-Kocienski reagents has been employed to construct the PBD framework, offering a reduction in the number of linear steps. researchgate.net

Scalable Synthetic Methodologies for this compound Production

The development of scalable synthetic routes is crucial for the production of sufficient quantities of this compound for further research and potential applications. One of the reported total syntheses has been successfully scaled up to produce 80 grams of (+)-Oxo-tomaymycin, demonstrating its potential for larger-scale manufacturing. researchgate.netresearchgate.net This scalability is a key feature of the synthetic route that utilizes an Ar-NO2 reduction followed by spontaneous cyclization for the key amide bond formation. researchgate.net The ability to produce significant quantities of this complex natural product opens avenues for more extensive biological evaluation and the development of analogues. rscbmcs.orgchemrxiv.org

Semisynthetic Modifications and Analogues Derived from this compound

Semisynthesis provides a valuable strategy for diversifying the chemical space around the this compound scaffold. eupati.eunih.gov By using the natural product as a starting material, chemists can introduce specific modifications to probe structure-activity relationships and develop new analogues with potentially improved properties. researchgate.netuga.edu

Chemical Transformations of this compound (e.g., Reduction to Tomaymycin)

A key chemical transformation of this compound is its reduction to tomaymycin (B1231328). researchgate.netjst.go.jp Tomaymycin is a closely related natural product that contains a carbinolamine moiety, which is absent in the oxo- form. researchgate.net A mild and effective method for this conversion involves the reduction of the secondary amide in this compound to a carbinolamine ether and then to the imine functionality characteristic of tomaymycin. capes.gov.brjst.go.jp This transformation is significant as tomaymycin is chemically less stable and more challenging to isolate from fermentation broths compared to the more stable this compound. google.com Therefore, a chemical conversion from the readily available this compound provides a more practical route to obtain tomaymycin. google.com

Design and Synthesis of Chemically Modified this compound Analogues

The design and synthesis of chemically modified this compound analogues aim to explore the structure-activity relationship of the PBD scaffold. researchgate.net A common strategy involves the creation of "PBD conjugates," where various substituents are attached to the core structure. nih.gov These modifications often target the C8 position of the PBD ring system, where an extended chain containing various functional groups such as alkyl, ether, amide, and heterocyclic moieties can be introduced. nih.gov This approach allows for the systematic variation of the molecule's properties to enhance its biological profile. nih.gov The development of novel tomaymycin derivatives that incorporate a linker for covalent attachment to a cell-binding agent represents another avenue of synthetic exploration. researchgate.net

Methodological Advancements in PBD Analog Synthesis Applicable to this compound

The synthesis of PBD analogs, which is directly relevant to the synthesis of this compound, has seen remarkable progress. These advancements are crucial for generating structural diversity and for the development of related compounds with potential therapeutic applications.

A significant breakthrough involves the use of palladium-catalyzed intramolecular cyclization. nih.gov This bioinspired method utilizes amino acid derivatives with a vinyl iodide moiety to create functionalized proline derivatives that serve as key intermediates in the synthesis of several natural products, including this compound. nih.govresearchgate.netresearchgate.netresearchgate.net The process relies on C-H activation, offering a rapid and efficient route to these complex molecular architectures. nih.govresearchgate.net

Another key area of advancement is the development of milder and more efficient reduction methods for secondary amides to form carbinolamine ethers and imines. This is particularly relevant for the conversion of this compound to tomaymycin, a transformation of considerable interest. jst.go.jpcapes.gov.brgoogleapis.com Traditional methods often face challenges, but newer techniques provide improved yields and milder reaction conditions. capes.gov.br For instance, the use of aluminum amalgam in an aqueous ether or electrochemical reduction presents viable alternatives. google.com

The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, has also been adapted for the synthesis of PBD conjugates. thieme-connect.comnih.gov This method allows for the efficient linking of the PBD core to other molecular fragments, enabling the creation of a diverse library of analogs. nih.gov Researchers have successfully synthesized PBD-triazole derivatives, demonstrating the versatility of this strategy. thieme-connect.com

Furthermore, investigations into the structure-activity relationships (SAR) of PBD monomers have driven the synthesis of a wide array of analogs with substitutions at the C2-position. acs.org These studies have established that C2-aryl and styryl substituents can significantly enhance the biological activity of these compounds. acs.org The insights gained from these SAR studies are invaluable for the rational design of new this compound-related structures.

| Methodological Advancement | Key Features | Applicability to this compound Synthesis |

| Palladium-Catalyzed Intramolecular Cyclization | C-H activation, use of vinyl iodide-containing amino acid derivatives. nih.govresearchgate.net | Rapid access to functionalized proline intermediates for the total synthesis of this compound. nih.govresearchgate.netresearchgate.net |

| Mild Amide Reduction | Conversion of secondary amides to carbinolamine ethers and imines under mild conditions. capes.gov.br | Facilitates the conversion of this compound to tomaymycin. jst.go.jpcapes.gov.brgoogle.com |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition for creating PBD conjugates. thieme-connect.comnih.gov | Enables the synthesis of diverse this compound analogs with various appended moieties. nih.gov |

| C2-Position Derivatization | Synthesis of PBD monomers with a wide range of C2-aryl and styryl substituents. acs.org | Provides a strategy for modifying the this compound scaffold to enhance its properties based on SAR studies. acs.org |

Regioselective and Stereoselective Synthesis of this compound and Related Structures

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound. The chiral center at the C11a-position of the PBD core dictates the molecule's three-dimensional shape, which is crucial for its interactions with biological targets. researchgate.net

A notable total synthesis of (+)-oxotomaymycin employed a short and efficient route where the key step was the construction of the seven-membered ring via amide bond formation. researchgate.net This was achieved through the reduction of an Ar-NO2 group using TiCl3 under acidic conditions, which was followed by a spontaneous cyclization. researchgate.net This method proved to be scalable, highlighting its practicality. researchgate.net

Bioinspired palladium(II)-catalyzed intramolecular cyclization has also been instrumental in achieving stereoselective synthesis. This method allows for the creation of functionalized proline derivatives with an exocyclic double bond, which are then used as intermediates in the synthesis of natural products like this compound. nih.govresearchgate.netresearchgate.net The stereochemistry of the final product is influenced by the chiral starting material, often an amino acid derivative. researchgate.net

The development of new reagents and reaction conditions has also contributed to improved stereocontrol. For example, the Ireland-Claisen rearrangement has been utilized to control the geometry of exocyclic olefins in the stereoselective total syntheses of related natural products. jst.go.jp While not directly applied to this compound in the cited literature, such methodologies are highly relevant to the synthesis of its analogs.

The regioselective synthesis of related heterocyclic systems, such as oxazoles and pyrazoles, through palladium-catalyzed and copper-mediated cascade oxidative cyclizations or other regiocontrolled cyclocondensations, provides a toolbox of reactions that can be adapted for the synthesis of complex PBD structures. rsc.orgrsc.orgthieme.de These methods often allow for the selective formation of one regioisomer over others by carefully controlling reaction conditions and substrate structures. rsc.orgmdpi.com

| Synthetic Strategy | Key Control Element | Outcome |

| Ar-NO2 Reduction and Spontaneous Cyclization | TiCl3 under acidic conditions. researchgate.net | Formation of the seven-membered ring in the total synthesis of (+)-oxotomaymycin. researchgate.net |

| Bioinspired Palladium-Catalyzed Cyclization | Use of chiral amino acid derivatives. nih.govresearchgate.net | Stereoselective formation of functionalized proline intermediates. nih.govresearchgate.netresearchgate.net |

| Ireland-Claisen Rearrangement | Control of reaction conditions. jst.go.jp | Stereoselective control of exocyclic olefin geometry in related natural products. jst.go.jp |

| Regiocontrolled Cyclocondensations | Variation of reaction conditions and substrate structure. rsc.orgmdpi.com | Regioselective formation of heterocyclic cores applicable to PBD synthesis. rsc.orgthieme.de |

Advanced Methodological Applications in Oxotomaymycin Research

High-Resolution Analytical Techniques in Natural Product Chemistry

The characterization of novel and complex molecules isolated from natural sources is fundamentally dependent on a suite of high-resolution analytical techniques. For a compound like oxotomaymycin, determining its precise molecular structure is the primary step that informs all further research. Modern analytical chemistry offers powerful tools to achieve this with high precision and confidence. creative-biostructure.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. solubilityofthings.com High-Resolution NMR (HR-NMR) provides detailed information about the atomic arrangement, connectivity, and stereochemistry of a compound. creative-biostructure.com For PBDs, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are employed to piece together the intricate pyrrolobenzodiazepine core, including the anthranilate and pyrrole-derived portions, and to confirm the structure of its unique sidechain. The nondestructive nature of NMR is a key advantage, especially when dealing with small quantities of a purified natural product. researchgate.net

Mass Spectrometry (MS) is another cornerstone of natural product chemistry, valued for its exceptional sensitivity and ability to provide exact molecular weight information. frontiersin.orgsapub.org High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the determination of a compound's elemental composition with an accuracy of less than 5 ppm. nih.gov This is critical for distinguishing between compounds with very similar masses. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize molecules like this compound for analysis. creative-biostructure.com The combination of LC-MS with MS/MS fragmentation studies helps to map out the structural components of the molecule, complementing the data from NMR spectroscopy. uq.edu.au

The integration of multiple analytical methods is often necessary for the unambiguous characterization of complex natural products. nih.gov The complementary data from NMR and MS, sometimes augmented with X-ray crystallography for crystalline compounds and infrared (IR) spectroscopy for functional group identification, provides the highest level of confidence in structural assignment. frontiersin.orgsapub.orgresearchgate.net

Table 1: High-Resolution Analytical Techniques in PBD Characterization

| Technique | Application in this compound Research | Key Information Provided |

|---|---|---|

| High-Resolution NMR (¹H, ¹³C, 2D) | Elucidation of the complete chemical structure and stereochemistry. | Atomic connectivity, 3D spatial arrangement of atoms, carbon-hydrogen framework. creative-biostructure.commdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Determination of precise molecular weight and elemental formula. | Exact mass, molecular formula, fragmentation patterns for structural clues. nih.govsolubilityofthings.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation from complex mixtures and initial characterization. | Retention time, molecular weight of components in a sample. nih.gov |

| X-Ray Crystallography | Absolute determination of the three-dimensional structure in solid state. | Precise bond lengths, bond angles, and absolute stereoconfiguration. sapub.org |

Applications of Gene Editing and Synthetic Biology for PBD Biosynthesis Studies

Understanding how microorganisms synthesize complex molecules like this compound is a major field of research. Synthetic biology and gene editing provide powerful tools to investigate and manipulate the biosynthetic pathways responsible for producing PBDs. researchgate.net These techniques allow researchers to identify key genes, understand enzymatic functions, and even engineer microbes to produce novel PBD analogs or increase yields of existing ones.

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) system, particularly CRISPR-Cas9, has become a revolutionary tool for targeted genome editing. mdpi.com In the context of PBD biosynthesis, CRISPR-Cas9 can be used to create precise gene knockouts. d-nb.info By systematically inactivating genes within the PBD biosynthetic gene cluster (BGC), researchers can observe how the loss of a specific gene affects the final product. This helps to assign functions to previously uncharacterized enzymes in the pathway, such as those responsible for the specific oxidations or substitutions that differentiate this compound from other PBDs. frontiersin.org

Furthermore, synthetic biology approaches involve the redesign and construction of new biological parts, devices, and systems. researchgate.netoup.com For PBDs, this could involve:

Pathway Activation: Many microbial BGCs are "silent" or expressed at very low levels under standard laboratory conditions. Synthetic biology tools, such as engineered transcription factors or promoter replacements, can be used to activate these silent clusters, potentially leading to the discovery of new PBDs. researchgate.net

Heterologous Expression: The entire PBD biosynthetic pathway can be transferred from its native producer (e.g., a Streptomyces species) into a more genetically tractable and faster-growing host organism like Escherichia coli or Saccharomyces cerevisiae. researchgate.netoup.com This allows for more controlled studies and facilitates pathway engineering.

Enzyme Engineering: The functions of individual enzymes within the pathway can be altered through directed evolution or site-directed mutagenesis to accept different substrates, thereby creating novel "unnatural" natural products. researchgate.net

These genetic manipulation strategies are crucial for deciphering the complex enzymatic steps leading to this compound and for harnessing its biosynthetic machinery for biotechnological applications. nih.gov

Table 2: Genetic and Synthetic Biology Tools in PBD Biosynthesis Research

| Tool/Strategy | Specific Application | Objective |

|---|---|---|

| CRISPR-Cas9 Gene Knockout | Inactivate specific genes in the PBD biosynthetic cluster. | Determine the function of individual enzymes in the pathway. d-nb.inforesearchgate.net |

| Promoter Engineering | Replace native promoters with strong, inducible promoters. | Activate silent gene clusters and increase the production yield of this compound. researchgate.net |

| Heterologous Expression | Transfer the entire PBD gene cluster to a model host organism. | Facilitate easier genetic manipulation and pathway optimization. researchgate.net |

| Gene/Pathway Refactoring | Re-synthesize and reorganize biosynthetic genes for optimal expression. | Improve metabolic flux towards the desired PBD product. |

Computational Chemistry Approaches for Structure-Activity Relationships in PBDs

Computational chemistry provides powerful in silico methods to predict and explain the biological activity of molecules like this compound, thereby guiding the design of new and improved therapeutic agents. These approaches are particularly valuable for studying the structure-activity relationships (SAR) of PBDs, whose primary mechanism involves sequence-selective binding to the minor groove of DNA.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scispace.comresearchgate.net For PBDs, a QSAR model could relate physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) of different PBD analogs to their DNA-binding affinity or cytotoxicity. nih.govnih.gov Such models can predict the activity of virtual, unsynthesized PBD derivatives, helping to prioritize which new compounds should be synthesized and tested. neliti.combeilstein-journals.org

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com In PBD research, docking simulations are used to model the interaction of this compound within the DNA minor groove. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the PBD and specific DNA base pairs, explaining the molecular basis for its sequence selectivity. This information is invaluable for designing new PBDs with altered or enhanced DNA sequence specificity.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the PBD-DNA complex over time. This provides insights into the stability of the complex, the conformational changes that occur upon binding, and the role of solvent molecules. This dynamic picture complements the static view provided by molecular docking.

Table 3: Computational Approaches in PBD Research

| Method | Objective | Insights Gained for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of PBDs with biological activity. | Predict the activity of novel PBD analogs; identify key structural determinants for activity. scispace.comnih.gov |

| Molecular Docking | Predict the binding mode and affinity of this compound to DNA. | Visualize the precise interactions in the DNA minor groove; understand sequence selectivity. benthamdirect.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior of the PBD-DNA complex. | Assess the stability of the drug-DNA adduct; analyze conformational flexibility. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for activity. | Create a 3D template for screening virtual libraries to find new, structurally diverse PBD-like molecules. benthamdirect.com |

Future Directions in Oxotomaymycin Research

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Steps

The biosynthesis of oxotomaymycin, like other PBDs, involves a complex series of enzymatic reactions. A key structural component of this compound is its alkylproline-derivative (APD) moiety, which is known to be biosynthesized from the amino acid L-tyrosine, rather than L-proline. rsc.org While the biosynthetic gene cluster for the related compound tomaymycin (B1231328) has been cloned and characterized, providing insights into PBD assembly, there are still enzymes and specific steps in the this compound pathway that are not fully understood. bac-lac.gc.carsc.org

Future research will likely focus on genome mining to identify and characterize the complete biosynthetic gene cluster responsible for this compound production in Streptomyces species. nih.govbiorxiv.org This involves identifying genes encoding for uncharacterized enzymes, such as specific tailoring enzymes that catalyze the final oxidation step to form the oxo- group in this compound. Understanding these enzymatic processes is crucial. For instance, the discovery of novel N-nitrosating enzymes in the biosynthesis of other natural products like chalkophomycin highlights the potential for uncovering unique enzymatic chemistry in similar pathways. nih.govnih.gov A thorough characterization of these enzymes could not only complete our understanding of how this compound is made but also provide new biocatalytic tools for synthetic biology and the chemoenzymatic synthesis of novel PBD analogs. nih.gov

Development of Novel Synthetic Routes for this compound and Its Enantiomers

The total synthesis of this compound has been achieved, representing a significant accomplishment in organic chemistry. researchgate.net However, current synthetic routes can be lengthy and may not be optimal for producing large quantities or a diverse range of analogs for further study. The future of chemical synthesis is increasingly focused on developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and the use of less toxic reagents and solvents. chiralpedia.com

A key challenge in the synthesis of this compound is the stereoselective construction of its chiral centers. nih.gov Future synthetic strategies will likely leverage advancements in asymmetric synthesis, such as the development of novel chiral catalysts and organocatalytic methods, to achieve high enantioselectivity. chiralpedia.comchemistryworld.com The goal is to create more concise and flexible synthetic pathways that allow for the efficient production of both the natural enantiomer of this compound and its non-natural counterpart. Access to both enantiomers is critical for structure-activity relationship studies and for investigating potential differences in biological activity. nih.gov Furthermore, the development of modular synthetic routes would facilitate the creation of a library of this compound analogs with modified A-rings or C-rings, which is essential for optimizing its biological profile. researchgate.net

Exploration of this compound as a Scaffold for Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in cellular or in vivo systems. thermofisher.kr The development of such probes is a critical step in target validation for drug discovery. thermofisher.krmdpi.com The unique pyrrolobenzodiazepine scaffold of this compound, with its ability to bind to the minor groove of DNA, makes it an intriguing candidate for development into a chemical probe. researchgate.net

Future research could focus on modifying the this compound structure to create chemical probes for studying DNA-protein interactions or DNA repair mechanisms. This would involve the strategic attachment of reporter tags, such as fluorophores or biotin, to the PBD core without disrupting its DNA-binding ability. whiterose.ac.uk The development of such probes would require synthetic methodologies that allow for precise functionalization of the this compound scaffold. rsc.org These chemical tools could be used to visualize the localization of PBD-DNA adducts within cells, identify proteins that are recruited to these sites, and ultimately provide a deeper understanding of the cellular response to this class of DNA-alkylating agents. whiterose.ac.uk

Investigative Studies into the Ecological Role and Evolutionary Significance of this compound in Producing Organisms

Microorganisms, including Streptomyces species, produce a vast array of secondary metabolites that are not essential for their primary growth but are thought to play crucial roles in their survival and interaction with the environment. bac-lac.gc.ca The production of a potent cytotoxin like this compound likely confers a significant evolutionary advantage to the producing organism. wikipedia.org

Future investigations should aim to unravel the specific ecological functions of this compound. It may serve as a chemical weapon in competitive interactions with other microbes, as an anti-predator defense mechanism, or as a signaling molecule. nih.govmdpi.com Understanding the ecological context in which this compound is produced can provide insights into its natural bioactivity and may lead to the discovery of new therapeutic applications. frontiersin.org Furthermore, studying the evolution of the this compound biosynthetic gene cluster can reveal how this complex pathway has been assembled and modified over time. frontiersin.org This evolutionary perspective can inform genome mining efforts for new PBDs and provide a deeper appreciation for the role of these complex molecules in shaping microbial communities. frontiersin.org

Q & A

Q. What established methods are used to synthesize Oxotomaymycin, and how are structural ambiguities resolved?

this compound is synthesized via degradation reactions of its precursor, demethyltomaymycin, followed by spectral analysis (e.g., NMR, mass spectrometry) and chemical correlation to derivatives like tomaymycin . For structural elucidation, X-ray crystallography and comparative spectral databases are critical to resolve ambiguities. Researchers must validate purity using HPLC (>95% purity) and report retention times .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular identity. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis. For hygroscopicity, dynamic vapor sorption (DVS) is advised .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Use standardized protocols such as broth microdilution (CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., known antibiotics) and solvent controls to isolate compound-specific effects. Replicate experiments in triplicate, and report MIC (Minimum Inhibitory Concentration) values with 95% confidence intervals .

Q. What criteria define a rigorous biosynthetic study of this compound?

Isotopic labeling (e.g., ¹³C-acetate feeding) and genetic knockout experiments in Streptomyces strains can trace biosynthetic pathways. LC-MS/MS monitors intermediate accumulation, while heterologous expression in model hosts (e.g., E. coli) confirms enzyme functionality .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be reconciled?

Contradictions often arise from assay variability (e.g., bacterial strain differences) or incomplete target validation. Employ orthogonal methods:

Q. What experimental strategies address this compound’s poor solubility in in vivo models?

Formulation optimization is critical:

- Use co-solvents (e.g., DMSO-PBS emulsions) validated for biocompatibility.

- Test nanoparticle encapsulation (e.g., PLGA polymers) to enhance bioavailability.

- Monitor plasma pharmacokinetics via LC-MS to confirm compound delivery .

Q. How can researchers differentiate this compound’s primary toxicity from off-target effects?

- Conduct cytotoxicity assays across multiple cell lines (e.g., HEK293, HepG2) with ATP-based viability readouts.

- Compare wild-type vs. DNA repair-deficient mutants (e.g., E. coli SOS response mutants) to isolate mechanism-driven toxicity .

Q. What computational approaches support this compound’s structure-activity relationship (SAR) studies?

- Molecular dynamics simulations to assess DNA binding affinity under physiological conditions.

- QSAR models trained on analogs (e.g., tomaymycin derivatives) to predict bioactivity cliffs.

- Density functional theory (DFT) for electronic structure analysis of reactive moieties .

Methodological Best Practices

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Q. What statistical frameworks are appropriate for analyzing dose-response contradictions in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.